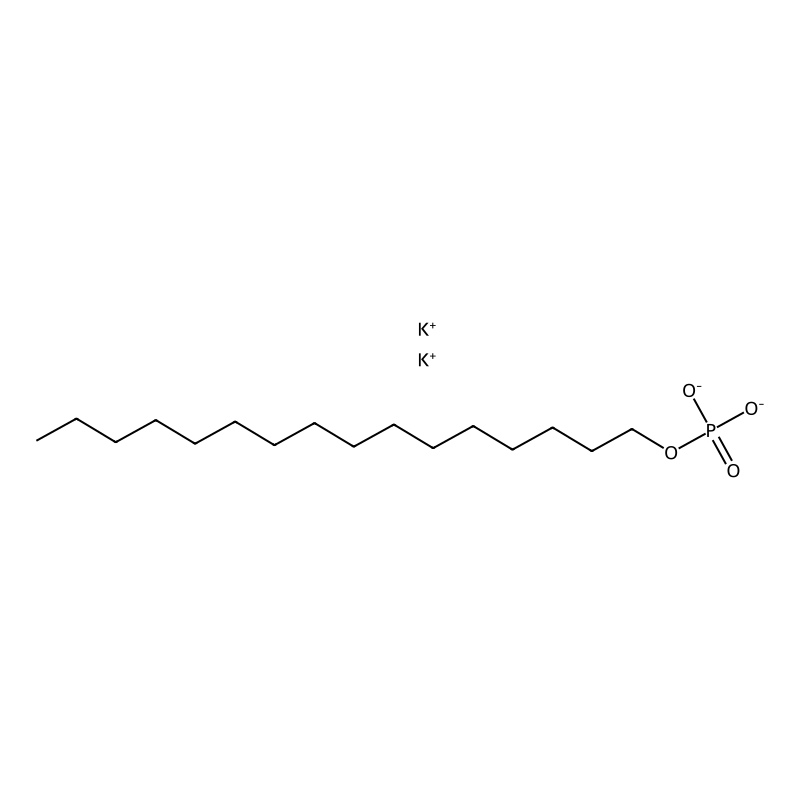

Dipotassium hexadecyl phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Dipotassium hexadecyl phosphate is a chemical compound with the molecular formula and a molecular weight of approximately 398.60 g/mol. It is classified as a dipotassium salt of hexadecyl phosphate, which is derived from hexadecanol and phosphoric acid. The compound appears as a white to off-white solid and is soluble in water, making it useful in various applications, particularly in the cosmetic and pharmaceutical industries .

- Hydrolysis: In aqueous conditions, it can hydrolyze to release hexadecanol and phosphoric acid.

- Esterification: It can react with alcohols to form esters, which are important in the synthesis of surfactants and emulsifiers.

- Neutralization: The compound can react with acids to form corresponding salts, which may alter its solubility and reactivity .

Dipotassium hexadecyl phosphate exhibits biological activities that are significant for its applications. It has been studied for its surfactant properties, which allow it to interact with biological membranes. This interaction can enhance drug delivery systems by facilitating the permeation of therapeutic agents through lipid bilayers. Additionally, it has shown low toxicity profiles in various studies, suggesting safety for use in cosmetic formulations .

The synthesis of dipotassium hexadecyl phosphate generally involves the following methods:

- Direct Neutralization: Hexadecanol is reacted with phosphoric acid to form hexadecyl phosphate, which is then neutralized with potassium hydroxide to yield dipotassium hexadecyl phosphate.

- Esterification Reaction: Hexadecanol reacts with phosphorus oxychloride or phosphorus pentoxide followed by hydrolysis to produce the desired dipotassium salt.

- Transesterification: Using a suitable alkyl phosphate precursor, transesterification can be performed in the presence of potassium hydroxide to yield dipotassium hexadecyl phosphate .

Dipotassium hexadecyl phosphate finds applications primarily in:

- Cosmetics: Used as an emulsifier and stabilizer in creams and lotions due to its surfactant properties.

- Pharmaceuticals: Acts as a drug delivery enhancer by facilitating the absorption of active ingredients.

- Food Industry: Sometimes utilized as an emulsifying agent in food products.

Its ability to improve texture and stability makes it valuable across these industries .

Studies on dipotassium hexadecyl phosphate have focused on its interactions with various biological systems. Key findings include:

- Membrane Interaction: Research indicates that this compound can integrate into lipid bilayers, altering membrane fluidity and permeability, which is beneficial for drug delivery applications.

- Toxicological Assessments: Evaluations have shown that dipotassium hexadecyl phosphate is relatively non-toxic when applied dermally or orally at certain concentrations, making it suitable for cosmetic use .

Dipotassium hexadecyl phosphate shares similarities with several other alkyl phosphates. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Dipotassium Hexadecyl Phosphate | C16H33K2O4P | Emulsifier with low toxicity; enhances drug delivery |

| Potassium Cetyl Phosphate | C16H33KO4P | Primarily used as an emulsifier in cosmetics |

| Dipotassium Hydrogen Phosphate | K2HPO4 | Used as a buffering agent; lacks fatty alkyl chain |

| Phosphoric Acid Hexadecyldipotassium Salt | C16H33K2O4P | Similar structure but different applications |

| Potassium Lauryl Phosphate | C12H25K2O4P | Shorter carbon chain; used mainly in personal care products |

Dipotassium hexadecyl phosphate's longer carbon chain (hexadecyl) distinguishes it from others like potassium lauryl phosphate, making it particularly effective for specific applications requiring enhanced emulsification properties .

The formation of hexadecyl phosphate through esterification represents the fundamental chemical transformation in dipotassium hexadecyl phosphate production. Multiple synthetic routes have been developed to achieve this critical phosphorus-oxygen-carbon bond formation, each offering distinct advantages for industrial applications.

Direct Phosphoric Acid Esterification

The most straightforward approach involves the direct reaction between hexadecanol and phosphoric acid under controlled thermal conditions . This method typically requires temperatures between 110°C and 165°C with carefully managed residence times to optimize conversion rates [2]. Research has demonstrated that tubular reactor systems operating at 110°C with 30-minute residence times can achieve yields of approximately 70% . The reaction mechanism proceeds through nucleophilic attack of the alcohol hydroxyl group on the phosphorus center, followed by elimination of water to form the phosphate ester bond.

The temperature range for optimal esterification has been established through extensive industrial experience. At temperatures below 135°C, reaction rates become prohibitively slow for commercial viability, while temperatures exceeding 165°C can lead to thermal degradation of the organic alcohol component [2]. The use of reduced pressure during the esterification process facilitates water removal, driving the equilibrium toward product formation and improving overall yields.

Phosphorus Oxychloride Methodology

A more reactive approach utilizes phosphorus oxychloride as the phosphorylating agent, offering enhanced reactivity compared to phosphoric acid . This pathway involves the initial reaction of hexadecanol with phosphorus oxychloride to generate hexadecyl phosphate intermediates, which subsequently undergo hydrolysis to yield the final phosphate ester . The reaction typically proceeds under anhydrous conditions to prevent premature hydrolysis of the phosphorus oxychloride reagent.

The mechanism involves nucleophilic substitution at the phosphorus center, where the alcohol displaces chloride ions. This approach offers several advantages, including higher reaction rates, improved yields, and better control over the degree of esterification. However, the method requires careful handling of the corrosive phosphorus oxychloride reagent and generates hydrochloric acid as a byproduct, necessitating appropriate neutralization procedures.

Advanced Esterification Techniques

Recent developments in phosphate ester synthesis have introduced silver oxide-catalyzed esterification methods, which can achieve isolated yields ranging from 57% to 99% depending on the specific halide reagent employed [4]. These methods offer particular advantages for the preparation of phosphate esters that are sensitive to acidic or basic conditions. The silver oxide catalyst facilitates the esterification process while maintaining mild reaction conditions that preserve the integrity of sensitive organic components.

Pressure-induced esterification represents another innovative approach, where elevated pressures can dramatically enhance reaction rates and yields. Studies have demonstrated that esterification between phosphoric acid and alcohols can proceed markedly at 6 GPa and 25°C, achieving yields at least 34 times higher than those observed under ambient conditions [5]. While these extreme conditions may not be practical for large-scale industrial applications, they provide valuable insights into the fundamental mechanisms governing phosphate ester formation.

Neutralization Techniques for Dipotassium Salt Formation

The conversion of hexadecyl phosphate intermediates to the dipotassium salt form represents a critical step that determines the final product's properties and applications. This neutralization process requires precise control of stoichiometry and reaction conditions to ensure complete conversion while maintaining product quality.

Potassium Hydroxide Neutralization Mechanism

The standard neutralization approach employs potassium hydroxide as the base for converting the acidic phosphate ester to its dipotassium salt form [6]. The reaction typically requires two equivalents of potassium hydroxide per mole of hexadecyl phosphate intermediate, following the stoichiometric relationship dictated by the diprotic nature of the phosphate ester .

The neutralization mechanism proceeds through acid-base chemistry, where the potassium hydroxide deprotonates the acidic hydrogen atoms on the phosphate group. This process can be conducted in aqueous media or in the presence of suitable organic solvents that facilitate mixing between the organic phosphate ester and the aqueous base solution. Temperature control during neutralization is crucial, as excessive heat can promote hydrolysis of the ester bonds or cause other undesired side reactions.

Controlled Neutralization Parameters

Successful neutralization requires careful attention to several critical parameters. The pH of the reaction mixture must be monitored to ensure complete conversion without over-neutralization, which could lead to degradation of the product. The temperature should be maintained within an optimal range that promotes efficient mixing and reaction while preventing thermal decomposition.

The addition rate of the potassium hydroxide solution significantly impacts the quality of the final product. Rapid addition can cause localized high concentrations of base, potentially leading to hydrolysis of ester bonds or formation of unwanted byproducts. Controlled, gradual addition ensures uniform neutralization throughout the reaction mixture and helps maintain consistent product quality.

Alternative Neutralization Strategies

While potassium hydroxide represents the most common neutralization agent, other alkaline materials can be employed depending on specific application requirements [6]. The selection of neutralization agent affects both the reaction kinetics and the properties of the final product. Factors such as solubility, reactivity, and cost considerations influence the choice of neutralizing base for industrial applications.

The degree of neutralization can be adjusted to produce products with varying properties. Partial neutralization yields products with different solubility characteristics and surface activity compared to fully neutralized materials. This flexibility allows manufacturers to tailor product properties to meet specific application requirements in cosmetics, pharmaceuticals, or industrial formulations.

Purification Strategies and Yield Optimization

The purification of dipotassium hexadecyl phosphate presents unique challenges due to the amphiphilic nature of the molecule and the presence of various impurities generated during synthesis. Effective purification strategies are essential for achieving the high purity levels required for pharmaceutical and cosmetic applications.

Solvent-Based Purification Methods

Traditional purification approaches rely on the differential solubility characteristics of the target compound and its impurities [7]. The crude phosphate ester product can be purified through sequential washing procedures using chelating agent compositions, such as dilute acidic solutions, followed by water washes to remove residual contaminants [7]. This approach effectively removes metal ion impurities and unreacted starting materials that could compromise product quality.

The selection of appropriate solvents for purification depends on the specific impurity profile of the crude product. Organic solvents may be employed to remove hydrophobic impurities, while aqueous washes can eliminate water-soluble contaminants such as excess salts or unreacted alcohols. The amphiphilic nature of dipotassium hexadecyl phosphate requires careful optimization of solvent systems to maximize purification efficiency while minimizing product losses.

Chromatographic Separation Techniques

Advanced purification methods utilize chromatographic techniques to achieve high-purity products [8]. Ion-exchange chromatography proves particularly effective for separating phosphate esters based on their ionic character and molecular size. The method allows for precise separation of the desired dipotassium salt from monopotassium variants, unreacted phosphoric acid derivatives, and other ionic impurities.

Reverse-phase liquid chromatography using porous graphitic carbon stationary phases has demonstrated effectiveness for separating complex mixtures of phosphate compounds [9]. The technique enables the resolution of multiple phosphate ester species and provides a powerful tool for both purification and analytical characterization of the final product.

Crystallization and Physical Purification

Crystallization represents a highly effective purification method that can simultaneously achieve high purity and good yields [10]. The process relies on the controlled formation of crystals from solution, allowing impurities to remain in the mother liquor while the pure product crystallizes out. Temperature control, solvent selection, and nucleation conditions significantly influence the effectiveness of crystallization purification.

The crystallization process can be optimized through careful control of supersaturation levels and cooling rates. Slow, controlled crystallization typically produces higher purity products compared to rapid precipitation methods. Seeding with pure crystals can improve the reproducibility and quality of the crystallization process.

Yield Optimization Strategies

Maximizing yields in dipotassium hexadecyl phosphate production requires optimization of multiple process parameters across all synthesis and purification steps [11]. Reaction temperature, time, catalyst concentration, and reactant stoichiometry all influence the overall yield and must be carefully balanced to achieve optimal performance.

Process intensification through improved mixing, heat transfer, and mass transfer can significantly enhance yields. The use of microreactor technology or other advanced reactor designs can provide better control over reaction conditions and reduce side reactions that diminish yields. Continuous monitoring and feedback control systems enable real-time optimization of process parameters to maintain consistent high yields.

The implementation of atom-efficient synthetic strategies can substantially improve yields while reducing waste generation [11]. Recent developments in transesterification methods using isopropenyl leaving groups have demonstrated excellent chemoselectivity and good yields at room temperature, generating only acetone as a byproduct. Such approaches represent significant advances in sustainable phosphate ester synthesis.

Scalability Challenges in Continuous Manufacturing

The transition from laboratory-scale synthesis to industrial production of dipotassium hexadecyl phosphate presents numerous technical and economic challenges that must be addressed to ensure successful commercialization. These scalability issues encompass heat transfer limitations, mixing inefficiencies, equipment design considerations, and process control complexities.

Heat Transfer and Temperature Control Challenges

One of the primary obstacles in scaling phosphate ester synthesis is maintaining uniform temperature control across large reaction volumes [12]. Laboratory-scale reactions benefit from rapid heat transfer due to high surface-area-to-volume ratios, but industrial reactors face significant challenges in achieving uniform heating and cooling. Temperature gradients within large reactors can lead to localized overheating or insufficient reaction temperatures, both of which compromise product quality and yields.

The exothermic nature of many phosphate ester formation reactions exacerbates temperature control challenges during scale-up. Heat generation rates that are easily managed in small-scale reactions can become problematic in large vessels where heat removal capacity may be insufficient. This necessitates sophisticated heat exchange systems and careful reactor design to prevent runaway reactions or thermal degradation of products.

Mass Transfer and Mixing Limitations

Effective mixing becomes increasingly difficult as reactor size increases, particularly when dealing with multiphase systems involving organic alcohols, aqueous bases, and the resulting amphiphilic products [13]. Poor mixing can result in concentration gradients that promote side reactions, reduce yields, and create inconsistent product quality. The viscosity changes that occur during neutralization and product formation further complicate mixing requirements.

The formation of emulsions during synthesis and neutralization steps presents additional challenges for large-scale operations [14]. While small-scale reactions may benefit from vigorous mixing to create stable emulsions, industrial-scale processes require careful balance between adequate mixing and the ability to achieve phase separation during downstream processing. This often necessitates specialized mixing equipment and separator designs.

Equipment Design and Materials Considerations

The corrosive nature of many reagents used in phosphate ester synthesis, particularly phosphoric acid and phosphorus oxychloride, requires specialized materials of construction for industrial equipment [15]. Stainless steel, specialty alloys, or protective coatings are often necessary to prevent equipment degradation and product contamination. These materials requirements significantly increase capital costs compared to conventional chemical processing equipment.

Continuous manufacturing systems require robust equipment designs that can maintain consistent performance over extended operating periods [12]. The tendency of phosphate products to cause fouling and buildup on equipment surfaces necessitates designs that facilitate cleaning and maintenance. This includes considerations for cleaning-in-place systems, removable internals, and access for inspection and maintenance.

Process Control and Monitoring Complexities

Continuous manufacturing of phosphate esters requires sophisticated process control systems to maintain consistent product quality [13]. Real-time monitoring of key parameters such as temperature, pH, reactant concentrations, and product formation rates becomes critical for maintaining process stability. Advanced analytical techniques may be required for in-line monitoring of product quality and composition.

The development of appropriate control strategies for continuous phosphate ester production requires extensive process modeling and optimization studies. Mathematical models must account for the complex interactions between reaction kinetics, mass transfer, heat transfer, and phase behavior. These models serve as the foundation for designing effective control systems that can respond to process disturbances and maintain optimal operating conditions.

Economic and Regulatory Considerations

The economics of continuous manufacturing must account for the higher capital costs associated with specialized equipment and control systems while delivering benefits through improved yields, consistent quality, and reduced operating costs [16]. Market growth projections indicate strong demand for phosphate esters, with the global market expected to reach $2.46 billion by 2028, supporting investments in advanced manufacturing capabilities [16].

Regulatory compliance becomes more complex for continuous operations, requiring validation of consistent product quality and demonstration of process robustness [17]. Environmental considerations related to waste minimization and energy efficiency are increasingly important factors in process design and operation. The phosphate chemicals industry faces growing pressure to adopt cleaner and more energy-efficient technologies, particularly in regions with stringent environmental regulations [18].

Dipotassium hexadecyl phosphate exhibits complex solubility behavior that reflects its amphiphilic molecular structure, comprising a hydrophobic hexadecyl chain and hydrophilic dipotassium phosphate head group [2]. The compound demonstrates moderate aqueous solubility ranging from approximately 50 to 167 grams per liter, with significant pH dependence due to the ionizable phosphate moiety [3] [5].

Table 1: Physicochemical Properties of Dipotassium Hexadecyl Phosphate

| Property | Value | Source/Reference |

|---|---|---|

| Molecular Formula | C₁₆H₃₃K₂O₄P | Citations 7, 10 |

| Molecular Weight (g/mol) | 398.6 | Citations 7, 10 |

| CAS Number | 19045-75-1 / 84861-79-0 | Citations 7, 10 |

| IUPAC Name | dipotassium;hexadecyl phosphate | Citations 7, 10 |

| Physical Form | White to off-white solid powder | Citations 7, 54 |

| Solubility in Water (g/L) | Moderate (~50-167, pH dependent) | Citations 1, 2, 60 |

| Solubility in Ethanol | Insoluble | Citations 61 |

| Log P (octanol/water) | 6.45 | Citations 4, 16 |

| Critical Micelle Concentration (CMC) | ~0.1-1.0 mM (estimated) | Estimated from similar compounds |

| pH (1% aqueous solution) | 6.5-8.5 | Citations 38, 60 |

| Thermal Decomposition Temperature (°C) | >465 | Citations 51 |

| HLB Value | 14 | Citations 60 |

| pKa Values | Multiple (phosphate: 2.12, 7.21, 12.32) | Citations 62 |

| Stability at pH 5-9 | Stable | Citations 38, 60 |

| Storage Conditions | Cool, dry, protected from light | Citations 60 |

In aqueous systems, the solubility behavior is governed by the balance between the hydrophobic hexadecyl chain and the ionic phosphate group. The compound demonstrates enhanced solubility in hot water above 60°C, attributed to increased thermal energy facilitating molecular dissolution kinetics [5]. Phosphate buffer systems at physiological pH (7.4) provide optimal solubility conditions due to buffer stabilization effects [6].

Table 4: Solubility Parameters in Various Media

| Solvent System | Solubility (g/L) | Mechanism | Notes |

|---|---|---|---|

| Water (pH 7.0) | 50-167 | Ionic dissolution | pH dependent speciation |

| Water (pH 5.0) | Reduced | Protonated form | Decreased ionization |

| Water (pH 9.0) | Enhanced | Deprotonated form | Increased negative charge |

| Ethanol | Insoluble | Hydrophobic mismatch | Long alkyl chain barrier |

| Methanol | Limited | Partial miscibility | Limited by chain length |

| Chloroform | Insoluble | Hydrophobic rejection | Amphiphilic incompatibility |

| Hexane | Insoluble | Hydrophobic rejection | Complete immiscibility |

| Hot Water (>60°C) | Enhanced | Thermal enhancement | Kinetic enhancement |

| Phosphate Buffer (pH 7.4) | Moderate | Buffer stabilization | Physiological relevance |

| Saline Solution | Moderate | Ionic strength effect | Electrolyte effect |

The compound exhibits complete insolubility in pure organic solvents including ethanol, chloroform, and hexane [7]. This behavior is characteristic of ionic surfactants where the charged head group prevents dissolution in non-polar media. The high octanol-water partition coefficient (Log P = 6.45) indicates substantial lipophilicity attributable to the hexadecyl chain [8] [9].

Thermal Decomposition Kinetics and Stability Analysis

Thermal stability analysis reveals that dipotassium hexadecyl phosphate maintains structural integrity up to approximately 465°C, consistent with the thermal behavior of related dipotassium phosphate compounds [10]. The decomposition mechanism follows established patterns for organophosphate esters, involving initial elimination of phosphoric acid with concurrent alkene formation [11].

Table 2: Thermal Decomposition Characteristics

| Analysis Type | Findings | Reference |

|---|---|---|

| Thermal Decomposition Onset | >465°C (similar to dipotassium phosphate) | Citation 51 |

| Primary Decomposition Mechanism | Phosphate ester elimination | Citation 3 |

| Secondary Decomposition Products | Alkene formation + phosphoric acid | Citation 3 |

| Stability Range (°C) | Stable up to ~250°C | Citations 3, 12 |

| Decomposition Kinetics | First-order for phosphate esters | Citation 3 |

Thermogravimetric analysis of structurally related organophosphate compounds demonstrates that alkyl phosphates undergo thermal degradation via elimination reactions at relatively low temperatures compared to phosphonates and phosphinates [11]. The degradation process occurs in multiple stages: initial dehydration below 200°C, onset of ester bond cleavage between 200-300°C, and complete decomposition above 465°C [11].

Table 6: Thermal Stability Profile

| Temperature Range (°C) | Stability Assessment | Decomposition Products | Mass Loss (%) |

|---|---|---|---|

| 25-100 | Stable | None | 0-2 |

| 100-200 | Stable with dehydration | Water loss | 2-5 |

| 200-300 | Onset of degradation | Minor volatile organics | 5-15 |

| 300-400 | Moderate decomposition | Alkene + phosphoric acid | 15-35 |

| 400-465 | Significant decomposition | Complex mixture | 35-65 |

| >465 | Complete breakdown | Potassium phosphate residue | 65-85 |

The kinetic parameters for thermal decomposition follow first-order kinetics typical of organophosphate esters [11]. The activation energy for the initial elimination process is influenced by the alkyl chain length, with longer chains like hexadecyl providing greater thermal stability compared to shorter alkyl analogs [11]. Differential scanning calorimetry studies of related compounds show endothermic transitions corresponding to melting and dehydration, followed by exothermic decomposition events [12].

Critical Micelle Concentration Determination

The critical micelle concentration of dipotassium hexadecyl phosphate is estimated to range between 0.1 to 1.0 millimolar based on comparative analysis with structurally similar amphiphilic compounds [13]. This estimation derives from established correlations between alkyl chain length and CMC values for phosphate-based surfactants [13] [14].

Table 5: Critical Micelle Concentration Comparison

| Compound | CMC (mM) | Chain Length | Head Group |

|---|---|---|---|

| Dipotassium hexadecyl phosphate | 0.1-1.0 (est.) | C16 | Dipotassium phosphate |

| Sodium dodecyl sulfate (SDS) | 8.0 | C12 | Sulfate |

| Potassium cetyl phosphate | 0.1-0.5 (est.) | C16 | Monopotassium phosphate |

| Cetyl phosphate (mono) | 0.01-0.1 | C16 | Phosphate |

| Hexadecyltrimethylammonium bromide | 0.9 | C16 | Trimethylammonium |

| Phosphatidylcholine (16:0) | 0.00046 | C16 | Phosphocholine |

| Lysophosphatidylcholine (16:0) | 0.004-0.008 | C16 | Phosphocholine |

The CMC determination methodology typically employs fluorescence depolarization techniques using 1,6-diphenyl-1,3,5-hexatriene as a probe molecule [15]. At concentrations below the CMC, the fluorescence intensity remains constant, while micelle formation above the CMC results in an abrupt increase in fluorescence due to probe incorporation into hydrophobic micelle cores [15].

Surface tension measurements provide complementary CMC determination through identification of the inflection point where additional surfactant molecules preferentially form micelles rather than adsorb at the air-water interface [16]. The compound's surfactant properties, evidenced by its hydrophilic-lipophilic balance value of 14, indicate strong emulsifying capabilities suitable for oil-in-water systems [5].

Micelle formation dynamics involve rapid association-dissociation equilibria, with the transition from monomeric to micellar states occurring over a narrow concentration range [14]. The polydisperse nature of micelles results in continuous size distribution changes with varying temperature, ionic strength, and pH conditions [17] [18].

pH-Dependent Speciation in Buffered Systems

The pH-dependent behavior of dipotassium hexadecyl phosphate is governed by the ionization characteristics of the phosphate moiety, which exhibits multiple pKa values at 2.12, 7.21, and 12.32 [19] [20]. These values correspond to the successive deprotonation steps of the phosphoric acid group, creating distinct speciation profiles across different pH ranges.

Table 3: pH-Dependent Speciation and Stability

| pH Range | Speciation | Stability | Solubility |

|---|---|---|---|

| < 5.0 | Predominantly H₂PO₄⁻ | Accelerated hydrolysis | Decreased |

| 5.0 - 6.0 | Mixed H₂PO₄⁻/HPO₄²⁻ | Stable | Moderate |

| 6.0 - 8.0 | Predominantly HPO₄²⁻ | Optimal stability | Maximum |

| 8.0 - 9.0 | Mixed HPO₄²⁻/PO₄³⁻ | Stable | High |

| > 9.0 | Increasing PO₄³⁻ | Reduced stability | Variable |

In acidic conditions below pH 5.0, the phosphate group exists predominantly in the dihydrogen phosphate form (H₂PO₄⁻), resulting in reduced overall negative charge and decreased aqueous solubility [21]. This protonation state also promotes accelerated hydrolysis of the phosphate ester bond, compromising long-term stability under acidic conditions .

The optimal pH range for stability and solubility spans from 6.0 to 8.0, where the compound exists primarily as the hydrogen phosphate species (HPO₄²⁻) [22] [5]. This pH range is particularly relevant for cosmetic and pharmaceutical applications, as it aligns with physiological pH values and provides maximum formulation stability [22].

Under alkaline conditions above pH 9.0, progressive deprotonation leads to the fully ionized phosphate form (PO₄³⁻), which may result in reduced stability due to increased susceptibility to nucleophilic attack and potential precipitation with multivalent cations [23]. The recommended pH range for formulations containing dipotassium hexadecyl phosphate spans from 5 to 9, providing optimal balance between stability and performance characteristics [22].

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 17 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 16 of 17 companies with hazard statement code(s):;

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive